2-((Chloromethoxy)methyl)naphthalene

Description

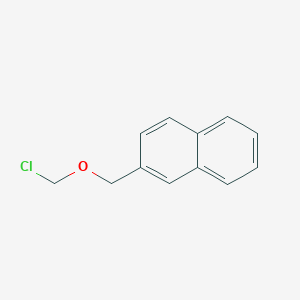

2-((Chloromethoxy)methyl)naphthalene is a naphthalene derivative featuring a chloromethoxy methyl group (-CH₂-O-CH₂Cl) at the 2-position of the naphthalene ring. The compound’s reactivity and applications likely stem from the electron-withdrawing chlorine atom and the methoxy group, which influence its solubility, stability, and interaction with biological systems.

Properties

IUPAC Name |

2-(chloromethoxymethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c13-9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLIHCRRWYZQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914300-10-0 | |

| Record name | 2-[(Chloromethoxy)methyl]naphthalene (ca. 2mol/L in Toluene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Chloromethoxy)methyl)naphthalene typically involves the reaction of naphthalene derivatives with chloromethyl methyl ether under acidic conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain product purity and yield. The compound is often stored at low temperatures to prevent degradation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The reactivity of 2-((Chloromethoxy)methyl)naphthalene is mainly due to the chloromethyl group's ability to undergo nucleophilic substitution reactions.

SN2'-type Displacement

Research indicates that this compound can undergo

-type displacement reactions .

Domino Reactions : In domino reactions involving naphthalenes and quinolines, the initial step is an

-type displacement of a side chain acetoxy group by an active methylene compound (AMC) anion, leading to the formation of an alkene product .

Control Experiment : A control experiment was conducted to probe the diastereoselectivity of the reaction. It was found that the reaction occurred exclusively at the side chain of the Morita–Baylis–Hillman (MBH) acetate, yielding methyl (Z)-4-cyano-5-(2-fluorophenyl)-2-(phenylsulfonyl)-4-pentenoate .

Antifungal Activity Evaluation

Derivatives of 1-chloromethyl naphthalene have been screened for antifungal activity .

Serial Plate Dilution Method : The antifungal activity is assessed using the serial plate dilution method, which measures the ability of the compounds to inhibit zone formation induced by C. albicans .

Structure-Activity Relationship : Several derivatives showed significant antifungal activity. For example, compounds with chloro and acid groups at the fourth position of the phenyl ring exhibited notable activity . Di-halo substitution with fluorine and chlorine at the fourth and fifth positions also increased antifungal activity .

Spectroscopic Data and Elemental Analysis

| Compound | Yield (%) | Melting Point (°C) | IR

(cm

) (KBr) |

H NMR (δ ppm; CDCl

) | Elemental Analysis Calcd. (Found) |

| :----------------------------------------------------------- | :-------- | :----------------- | :--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------- | :--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------- | :----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------- |

| 2-((naphthalene-1-yl)methylamino-4-chlorobenzoic acid (2e) | 65 | 122-124 | 3422, 3368, 3039, 2948, 1738, 1432-1562 | 10.22(1H, s, -OH), 6.85-8.23(m, 10H, CH in aromatic ring), 4.89(s, 2H, - CH

), 4.23 (s, | C, 69.34(69.41); H, 4.46(4.52); N, 5.05(5.03); O, 11.54(11.57) |

| 2-((naphthalene-1-yl) methylamino)-5-methyl benzoic acid (2g) | 56 | 146-148 | 3465, 3380, 3044, 2960, 1751, 1442-1557 | 10.08(1H, s, -OH), 6.98-8.36(m, 10H, CH in aromatic ring), 4.79(s, 2H, -CH

), 4.26 (s, 1H, N-H), 2.27(s, 3H, -CH

) | C, 78.33(78.39); H, 5.88(5.81); N, 4.81(4.92); O, 10.98(10.88) |

| 3-chloro-4-fluro-N-((naphthalene-1-yl)methyl)benzenamine(2h) | 59 | 135-137 | 3374, 3056, 2950, 1442-1548, 1050, 796 | 6.89-8.31(m, 10H, CH in aromatic ring), 4.77(s, 2H, -CH

), 4.26(s, 1H, N-H) | C, 71.46(71.40); H, 4.59 (4.61); N, 4.90(4.94); Cl, 12.41(12.45) |

| 4-((naphthalen-5-yl) methyl) morpholine (2i) | 44 | 131-133 | 3045, 2957, 1436-1551, 1350, 1165 | 6.93-7.98(m, 7H, CH in aromatic ring), 4.69 (s, 2H, -CH

), 4.27 (s, 1H, N-H), 3.28(t, 4H, -CH

-O-CH

-

in morpholine ring), | C, 79.26(79.31); H, 7.54(7.50); N, 6.16(6.06); O, 7.04(7.10) |

| 4-((naphthalen-5-yl) methyl)-4-H-1, 2, 4-triazole (2j) | 80 | 153-155 | 3020, 2948, 1458-1574, 1380 | 6.89-8.37(m, 9H, CH in aromatic ring), 4.71(s, 2H, -CH

), 4.22(s, 1H, N-H) | C, 69.62(69.74); H, 5.39(5.47); N, 24.98(24.80) |

Scientific Research Applications

Pharmaceuticals

-

Antifungal Agents :

- 2-((Chloromethoxy)methyl)naphthalene serves as a precursor for synthesizing biologically active compounds, particularly antifungal agents. Derivatives of this compound have been shown to inhibit the growth of fungi such as Candida albicans, demonstrating potential therapeutic applications in treating systemic fungal infections .

- A study highlighted that various synthesized derivatives exhibited considerable antifungal activity, with specific substitutions enhancing efficacy .

- Cytotoxicity Studies :

Organic Synthesis

- Protecting Group :

- This compound is utilized as a protecting group for functional groups in organic synthesis. It forms stable intermediates with alcohols, thiols, and carboxylic acids, preventing unwanted reactions during synthesis. The protecting group can be removed under specific conditions to allow for subsequent reactions .

Industrial Applications

- Specialty Chemicals Production :

- This compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in creating new compounds for various industrial applications.

Case Studies and Research Findings

- Antifungal Activity Evaluation :

- Cytotoxicity Against Cancer Cells :

Comparison Table of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Chloromethyl naphthalene | Structure | Used primarily as an intermediate in organic synthesis. |

| 2-Methylnaphthalene | Structure | Exhibits different reactivity patterns due to methyl substitution. |

| 1-Naphthylmethyl chloride | Structure | Known for its use in synthesizing various aromatic compounds. |

Mechanism of Action

The mechanism of action of 2-((Chloromethoxy)methyl)naphthalene involves its role as a protecting group. It forms stable intermediates with alcohols, thiols, and carboxylic acids, preventing unwanted reactions during synthesis. The protecting group can be removed under specific conditions, allowing the functional group to participate in subsequent reactions .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares 2-((Chloromethoxy)methyl)naphthalene with key structural analogs:

*Calculated based on standard atomic weights.

Key Observations :

- Chlorinated vs. Methyl Groups : Chlorinated derivatives (e.g., 1-chloronaphthalene) exhibit higher environmental persistence compared to methyl-substituted analogs like 2-methylnaphthalene .

- Methoxy vs. Chloromethoxy : Methoxy groups (e.g., 1,4-dimethoxy-naphthalene) enhance solubility in polar solvents, while chloromethoxy groups likely increase reactivity in electrophilic substitutions .

Toxicological Profiles

Toxicological data for naphthalene derivatives highlight the impact of substituents:

Mechanistic Insights :

Biological Activity

2-((Chloromethoxy)methyl)naphthalene, also known as 2-(chloromethyl)naphthalene, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloromethyl group attached to a naphthalene ring, contributes to its biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClO

- Molecular Weight : 176.64 g/mol

- Structure : The compound features a naphthalene core with a chloromethyl substituent at the second position, enhancing its reactivity and biological activity compared to other similar compounds.

Antifungal Properties

Research indicates that derivatives of this compound exhibit significant antifungal activity. These compounds have been evaluated for their ability to inhibit fungal growth, suggesting potential applications in pharmaceuticals targeting fungal infections. A study highlighted that these derivatives can effectively disrupt fungal cell metabolism, leading to reduced viability of pathogenic fungi.

Cytotoxic Effects

Some studies have reported cytotoxic effects of this compound against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to inhibit enzymes involved in critical biological processes.

- Cell Signaling Modulation : The compound may modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects against cancer and fungal infections.

Case Studies and Experimental Data

-

Antifungal Activity :

- A study demonstrated that certain derivatives of chloromethyl naphthalene inhibited the growth of Candida species, with minimum inhibitory concentration (MIC) values ranging from 5 to 25 µg/mL.

- Comparative analysis showed that these compounds were more effective than traditional antifungal agents in some cases.

- Cytotoxicity Against Cancer Cell Lines :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Chloromethyl naphthalene | Structure | Used primarily as an intermediate in organic synthesis. |

| 2-Methylnaphthalene | Structure | Exhibits different reactivity patterns due to methyl substitution. |

| 1-Naphthylmethyl chloride | Structure | Known for its use in synthesizing various aromatic compounds. |

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloromethyl and naphthalene functionalities, which enhance its reactivity and biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((Chloromethoxy)methyl)naphthalene, and how do yields vary under different conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving naphthalene derivatives and chloromethoxy precursors. For example, coupling chloromethyl ethers with naphthalene intermediates under controlled temperature (e.g., 60–80°C) and catalysts like Lewis acids (e.g., AlCl₃) may achieve yields of ~76–87%, depending on solvent polarity and stoichiometry . Optimization should include purity verification via GC-MS or NMR to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Use a combination of:

- Mass Spectrometry (EI-MS) : To confirm molecular ion peaks and fragmentation patterns, referencing databases like NIST Chemistry WebBook for spectral matching .

- ¹H/¹³C NMR : Assign peaks for the chloromethoxy (-OCH₂Cl) and naphthalene protons, ensuring no overlapping signals from impurities.

- FT-IR : Validate functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹ and C-Cl at ~600–800 cm⁻¹) .

Q. How can researchers screen for acute toxicity of this compound in preliminary studies?

- Methodological Answer : Follow Tier 1 toxicological screening per ATSDR guidelines:

- In vitro assays : Use human cell lines (e.g., HepG2 for hepatic toxicity) to measure IC₅₀ values.

- In vivo models : Administer doses (oral/inhalation) to rodents, monitoring systemic effects (e.g., respiratory distress, hepatic enzymes) over 24–72 hours .

- Data Interpretation : Compare results against structurally similar compounds like 2-methylnaphthalene, noting differences in metabolic pathways .

Advanced Research Questions

Q. How should researchers design inhalation toxicity studies for this compound to ensure reproducibility?

- Methodological Answer :

- Exposure Protocol : Use whole-body inhalation chambers with controlled aerosol generation. Monitor chamber concentrations via GC-MS and adjust airflow to maintain consistent exposure levels .

- Endpoint Selection : Prioritize respiratory histopathology (e.g., alveolar damage) and biomarkers like 8-isoprostane for oxidative stress. Include sham controls to account for procedural stress .

- Statistical Power : Calculate sample size using pilot data; ≥6 animals/group is recommended for ANOVA-based analyses .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for chlorinated naphthalene derivatives?

- Methodological Answer :

- Metabolic Profiling : Compare hepatic microsomal metabolism (e.g., CYP450 activity) across species to identify interspecies variability.

- Dose-Response Alignment : Normalize in vitro doses to in vivo plasma concentrations using pharmacokinetic modeling (e.g., PBPK).

- Bias Assessment : Apply ATSDR’s Risk of Bias (RoB) framework to evaluate study reliability, focusing on exposure characterization and outcome detection .

Q. How can the risk of bias be minimized in epidemiological studies investigating occupational exposure to this compound?

- Methodological Answer :

- Study Design : Use cohort or case-control studies with individual exposure monitoring (e.g., personal air samplers) rather than job-title proxies.

- Bias Mitigation :

- Selection Bias : Randomize participant recruitment from diverse occupational settings.

- Detection Bias : Blind pathologists to exposure status during histological evaluations.

- Confounding : Adjust for covariates like smoking via multivariate regression .

- RoB Tiers : Classify studies as Tier 1 (low bias) only if all key criteria (e.g., exposure validation, blinding) are met .

Q. What methodologies are recommended for environmental fate analysis of this compound?

- Methodological Answer :

- Degradation Studies : Conduct photolysis (UV light) and hydrolysis (pH 5–9) experiments, quantifying degradation products via LC-HRMS.

- Partitioning Coefficients : Measure log Kow (octanol-water) and log Koc (organic carbon) to predict bioaccumulation and soil adsorption .

- Ecotoxicology : Use standardized aquatic models (e.g., Daphnia magna) to assess LC₅₀ values, referencing OECD Test Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.